molecular formula C14H7F4N3O2S B2503454 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 385416-14-8

1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2503454
CAS No.: 385416-14-8
M. Wt: 357.28
InChI Key: AMLFBAQPLVTJGF-UHFFFAOYSA-N
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Description

The compound "1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid" is a heterocyclic chemical substance known for its unique structure and significant applications in various fields, such as chemistry, biology, and medicine. The fusion of a pyrazole ring with a thiazole ring, adorned with fluorine and carboxylic acid functionalities, endows the compound with distinct physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically begins with the construction of the thiazole ring, followed by its functionalization. One common route involves the condensation of 3-fluorobenzaldehyde with thioamide in the presence of an oxidizing agent to form the thiazole core. This intermediate is then reacted with a trifluoromethylated pyrazole carboxylic acid under specific conditions such as solvent choice and temperature control to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, optimized methods focusing on cost-efficiency and environmental sustainability are used. This involves employing catalysts and green chemistry principles to minimize waste and energy consumption. Continuous flow processes and microwave-assisted synthesis are emerging as effective techniques to enhance production efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The compound can undergo oxidative transformations where the carboxylic acid group might be converted into higher oxidation states.

  • Reduction: Reduction reactions often target the carbonyl functionalities within the carboxylic acid group.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Halogens, sulfonates, and alkylating agents under controlled temperatures and solvent conditions.

Major Products Formed

The major products of these reactions are usually derivatives of the original compound with modified functional groups, enhancing its applicability in diverse chemical contexts. For instance, oxidation might yield aldehydes or ketones, while reduction could form alcohol derivatives.

Scientific Research Applications

1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a broad spectrum of applications across various scientific domains:

Chemistry

The compound serves as a pivotal building block in the synthesis of more complex molecules due to its versatile reactive sites.

Biology

In biological research, it is explored for its potential as an enzyme inhibitor, interacting with key biological pathways.

Medicine

Medically, it shows promise in drug development, particularly in the design of anti-inflammatory and anticancer agents due to its ability to interact with specific molecular targets.

Industry

Industrially, it is utilized in the synthesis of high-performance materials and as a precursor in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The compound's mechanism of action is primarily attributed to its interaction with cellular proteins and enzymes. It acts by binding to the active sites of these molecules, thereby inhibiting their normal function. This inhibition can disrupt critical biological pathways, leading to desired therapeutic effects in medical applications.

Molecular Targets and Pathways

The primary molecular targets include kinases, proteases, and other enzymatic proteins involved in inflammatory and oncogenic pathways. By modulating these targets, the compound exerts its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • 1-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • 1-[4-(3-methylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

The uniqueness of the compound lies in its specific arrangement of functional groups which confer distinct properties such as enhanced stability, selectivity in biological interactions, and higher efficacy in its applications. The presence of fluorine atoms significantly influences its lipophilicity and metabolic stability, differentiating it from similar compounds.

Properties

IUPAC Name

1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4N3O2S/c15-8-3-1-2-7(4-8)10-6-24-13(20-10)21-11(14(16,17)18)9(5-19-21)12(22)23/h1-6H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLFBAQPLVTJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CSC(=N2)N3C(=C(C=N3)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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